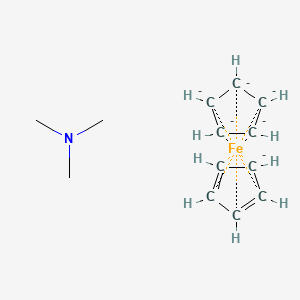
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 6-benzoyl-2,3-dihydroxyphenyl ester
Overview
Description
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 6-benzoyl-2,3-dihydroxyphenyl ester is a complex organic compound with a unique structure that includes a naphthalene ring, a sulfonic acid group, a diazo group, and a benzoyl ester
Preparation Methods
The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 6-benzoyl-2,3-dihydroxyphenyl ester involves multiple steps, including esterification, coupling, and diazotization reactions. The general synthetic route can be summarized as follows:
Esterification: The initial step involves the esterification of 2,3-dihydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl ester.
Coupling: The benzoyl ester is then coupled with 1-naphthalenesulfonic acid under acidic conditions to form the intermediate compound.
Diazotization: The final step involves the diazotization of the intermediate compound using sodium nitrite and hydrochloric acid to introduce the diazo group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 6-benzoyl-2,3-dihydroxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazo group to an amine.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate ester derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 6-benzoyl-2,3-dihydroxyphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a diagnostic agent or therapeutic compound in various medical applications.
Industry: It is utilized in the production of specialty chemicals, including dyes, pigments, and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 6-benzoyl-2,3-dihydroxyphenyl ester involves its interaction with molecular targets such as enzymes or receptors. The diazo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzoyl ester moiety may also play a role in enhancing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 6-benzoyl-2,3-dihydroxyphenyl ester include:
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-4,1-phenylene ester: This compound has a similar structure but includes a thiodi-4,1-phenylene ester group instead of the benzoyl ester.
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4,4’,4’'-ethylidynetris [phenol]: This compound features an ester linkage with 4,4’,4’'-ethylidynetris [phenol] instead of the benzoyl ester.
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4-cyclohexyl-2,6-bis [ [4-hydroxy-3- [ (4-hydroxyphenyl)methyl]-2,5-dimethylphenyl]methyl]phenol: This compound has a more complex ester linkage involving multiple phenolic groups.
Properties
IUPAC Name |
5-(6-benzoyl-2,3-dihydroxyphenoxy)sulfonyl-2-diazonionaphthalen-1-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7S/c24-25-17-11-9-14-15(21(17)28)7-4-8-19(14)33(30,31)32-23-16(10-12-18(26)22(23)29)20(27)13-5-2-1-3-6-13/h1-12,24,28H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYGBCBMMCZKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072818 | |
| Record name | 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 6-benzoyl-2,3-dihydroxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75578-79-9 | |
| Record name | 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 6-benzoyl-2,3-dihydroxyphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075578799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 6-benzoyl-2,3-dihydroxyphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 6-benzoyl-2,3-dihydroxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-benzoyl-2,3-dihydroxyphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)







![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)

